molecular formula C18H34O2 B12652294 Undecyl cyclohexanecarboxylate CAS No. 94107-44-5

Undecyl cyclohexanecarboxylate

Cat. No.: B12652294
CAS No.: 94107-44-5
M. Wt: 282.5 g/mol
InChI Key: BTFNOAHOLGBKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl cyclohexanecarboxylate is an organic compound with the molecular formula C18H34O2 It is an ester formed from undecanol and cyclohexanecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl cyclohexanecarboxylate can be synthesized through the esterification reaction between undecanol and cyclohexanecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the selectivity and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Undecyl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid and undecanoic acid.

    Reduction: Cyclohexanol and undecanol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Undecyl cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of undecyl cyclohexanecarboxylate involves its interaction with biological membranes and enzymes. Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor to undecyl cyclohexanecarboxylate, used in the synthesis of various esters.

    Undecanol: An alcohol used in the synthesis of esters and as a fragrance ingredient.

    Cyclohexyl acetate: Another ester with similar chemical properties and applications.

Uniqueness

This compound is unique due to its combination of a long alkyl chain and a cyclohexane ring, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and stability.

Properties

CAS No.

94107-44-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

undecyl cyclohexanecarboxylate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-20-18(19)17-14-11-10-12-15-17/h17H,2-16H2,1H3

InChI Key

BTFNOAHOLGBKRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.